molecular formula C45H42P2 B3334446 (S)-Tol-SDP CAS No. 817176-80-0

(S)-Tol-SDP

Cat. No.: B3334446
CAS No.: 817176-80-0
M. Wt: 644.8 g/mol
InChI Key: VLIOMJFCGWZUON-UHFFFAOYSA-N
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Description

(S)-Tol-SDP, also known as (S)-2-(Diphenylphosphino)-1-(2-methylphenyl)ethanol, is a chiral phosphine ligand widely used in asymmetric synthesis. This compound is particularly valued for its ability to induce high enantioselectivity in various catalytic reactions, making it a crucial component in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Tol-SDP typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of (S)-2-(Diphenylphosphino)-1-(2-methylphenyl)ethanol from commercially available starting materials such as 2-methylbenzaldehyde and diphenylphosphine.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is typically heated to reflux in a suitable solvent such as toluene or tetrahydrofuran.

    Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired this compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial quantities while maintaining the reaction conditions and purification methods.

    Automation: Utilizing automated reactors and purification systems to increase efficiency and consistency.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and enantiomeric excess of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-Tol-SDP undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide.

    Reduction: The hydroxyl group can be reduced to form the corresponding phosphine.

    Substitution: The hydroxyl group can be substituted with other functional groups to modify the ligand’s properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine.

Major Products:

    Phosphine Oxide: Formed from the oxidation of this compound.

    Reduced Phosphine: Formed from the reduction of this compound.

    Substituted Derivatives: Formed from the substitution reactions.

Scientific Research Applications

(S)-Tol-SDP has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: Utilized in the development of chiral drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism by which (S)-Tol-SDP exerts its effects involves:

    Molecular Targets: The phosphine ligand coordinates to transition metals such as palladium, rhodium, or ruthenium, forming a metal-ligand complex.

    Pathways Involved: The metal-ligand complex facilitates the activation of substrates and promotes enantioselective transformations through a series of catalytic cycles.

Comparison with Similar Compounds

    ®-Tol-SDP: The enantiomer of (S)-Tol-SDP, used in similar applications but with opposite enantioselectivity.

    (S)-BINAP: Another chiral phosphine ligand with a different structure but similar applications in asymmetric catalysis.

    (S)-Ph-BPE: A chiral bisphosphine ligand used in asymmetric hydrogenation reactions.

Uniqueness: this compound is unique due to its high enantioselectivity and versatility in various catalytic reactions. Its ability to form stable metal-ligand complexes and promote efficient transformations makes it a valuable tool in synthetic chemistry.

Properties

IUPAC Name

[4'-bis(4-methylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(4-methylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H42P2/c1-31-11-19-37(20-12-31)46(38-21-13-32(2)14-22-38)41-9-5-7-35-27-29-45(43(35)41)30-28-36-8-6-10-42(44(36)45)47(39-23-15-33(3)16-24-39)40-25-17-34(4)18-26-40/h5-26H,27-30H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIOMJFCGWZUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC4=C3C5(CC4)CCC6=C5C(=CC=C6)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H42P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501112615
Record name 1,1′-[(1R)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[1,1-bis(4-methylphenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

644.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528521-87-1
Record name 1,1′-[(1R)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[1,1-bis(4-methylphenyl)phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=528521-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-[(1R)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[1,1-bis(4-methylphenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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